molecular formula C12H20N2O2 B15095638 1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine

1-(2,5-Dimethoxy-phenyl)-N*1*,N*1*-dimethyl-ethane-1,2-diamine

Cat. No.: B15095638
M. Wt: 224.30 g/mol
InChI Key: PHGQORFMVUSULO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-phenyl)-N¹,N¹-dimethyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a 2,5-dimethoxy-phenyl group attached to the ethane backbone and dimethylation at the N¹ position. This structure confers unique electronic and steric properties, distinguishing it from related compounds. The methoxy groups are electron-donating, enhancing solubility and influencing interactions with biological targets, while the dimethylamine moiety increases steric bulk and modulates basicity.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C12H20N2O2/c1-14(2)11(8-13)10-7-9(15-3)5-6-12(10)16-4/h5-7,11H,8,13H2,1-4H3

InChI Key

PHGQORFMVUSULO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine typically involves multiple steps. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a condensation reaction with nitromethane in the presence of an alkali to form 1-(2,5-dimethoxy-phenyl)-2-nitroethanol. This intermediate is then reduced using a boron-based reductant to yield 1-(2,5-dimethoxy-phenyl)-2-aminoethanol .

Industrial Production Methods

For industrial production, the process is scaled up with optimizations to ensure high yield and cost-effectiveness. The reaction conditions are carefully controlled to maintain mild temperatures and pressures, making the process environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Boron-based reductants like sodium borohydride are frequently used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives and amino alcohols .

Scientific Research Applications

1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-(3,4-Dimethoxy-phenyl)-N¹,N¹-dimethyl-ethane-1,2-diamine (CAS: sc-302212, ): Differs in methoxy group positions (3,4 vs. 2,5). This may alter binding affinity in biological systems compared to the 2,5-isomer . Key Data: Molecular formula (C₁₂H₂₀N₂O₂), MW ≈ 236.3.
  • N¹-(3,5-Dimethoxy-phenyl)-ethane-1,2-diamine ():

    • Lacks dimethylation at N¹, reducing steric hindrance. The 3,5-methoxy arrangement creates a symmetrical electron-donating effect, which may enhance solubility but reduce lipophilicity compared to the target compound .
  • N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 933737-03-2, ): Single para-methoxy group and monomethylation result in lower steric demand and reduced electron-donating capacity. The absence of a second methoxy group may decrease polar interactions in biological matrices .

Halogenated Analogs

  • N¹-(2,5-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 1353981-65-3, ):

    • Chlorine substituents are electron-withdrawing, decreasing electron density on the aromatic ring and amine group. This reduces basicity (pKa) and increases lipophilicity (ClogP ≈ 2.5) compared to methoxy analogs .
    • Key Data : Molecular formula (C₁₀H₁₄Cl₂N₂), MW 233.14.
  • N¹-(2,5-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine (CAS: 1353966-40-1, ):

    • Ethyl substitution at N¹ increases steric bulk and lipophilicity (MW 247.16). The ethyl group may hinder interactions with flat binding pockets in enzymes or receptors .

Alkylation and Steric Effects

  • N¹,N¹-Dimethyl-1-phenyl-ethane-1,2-diamine (CAS: MFCD01631934, ):

    • Unsubstituted phenyl ring lacks methoxy groups, resulting in lower polarity and higher ClogP (~1.8). The dimethylamine group mirrors the target compound’s steric profile, making it useful for studying amine methylation effects .
  • N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 876717-71-4, ): Similar monomethoxy structure but with a meta-substitution. The meta position may disrupt conjugation pathways, affecting electronic properties and intermolecular interactions .

Q & A

Q. Table 1: Synthetic Approaches

MethodKey Reagents/ConditionsYield Optimization TipsReference
Catalytic HydrogenationPt catalyst, H₂ gas, ethanol solventMonitor reaction progress via TLC
Reductive AminationNaBH₃CN, methanol, RTUse excess dimethylamine

How can structural characterization be performed for this compound?

Basic Research Question
Use crystallography (SHELX programs for small-molecule refinement), NMR (¹H/¹³C, COSY, HSQC), and mass spectrometry. SHELXL is ideal for resolving electron density maps to confirm stereochemistry . PubChem-derived computational data (InChI key, molecular formula) provides preliminary validation .

Advanced Tip: For ambiguous NOESY correlations, employ DFT calculations to model preferred conformations .

What strategies are used to analyze structure-activity relationships (SAR) for derivatives?

Advanced Research Question
Modify substituents (e.g., methoxy group position, dimethylamine substitution) and assess pharmacological outcomes. For instance:

  • 2,5-dimethoxy vs. 4-methoxy : Alters electron density and receptor binding (e.g., FGFR inhibition in JNJ-42756493 analogs) .
  • Dimethylamine vs. bulkier groups : Impacts chelation efficacy with metals (e.g., Cu/Zn in Alzheimer’s models) .

Q. Table 2: SAR Observations

ModificationBiological ImpactReference
2,5-Dimethoxy substitutionEnhanced kinase inhibition
N,N-dimethyl group removalReduced metal chelation capacity

How does this compound interact with transition metals, and what are the implications?

Advanced Research Question
The diamine backbone enables chelation of Cu²⁺/Zn²⁺, relevant in neurodegenerative disease models. Spectrophotometric studies (e.g., UV-Vis titration) show moderate affinity (Kd ~10⁻⁶ M) at physiological pH, reducing Aβ aggregation without depleting essential metal pools .

Methodological Note: Use competitive binding assays with EDTA to quantify selectivity for Cu over Zn .

What experimental designs are optimal for evaluating biological target interactions?

Advanced Research Question

  • Kinase inhibition : Use FRET-based assays with recombinant FGFR1-4 to measure IC₅₀ values .
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, comparing to cyclohexane-1,2-diamine analogs .

Data Contradiction Tip: Discrepancies in activity (e.g., varying MIC values) may arise from solvent polarity effects on membrane permeability .

How should researchers address contradictions in biological activity data?

Advanced Research Question

  • Source 1 : Solubility differences (DMSO vs. aqueous buffers) may artificially depress MIC values .
  • Source 2 : Batch-to-batch purity variations (HPLC-MS validation required) .
  • Solution : Standardize solvent systems and validate purity (>95%) before assays.

What analytical techniques ensure compound purity and stability?

Basic Research Question

  • HPLC : C18 column, acetonitrile/water gradient (retention time ~8.2 min) .
  • Stability : Store under argon at -20°C; monitor degradation via LC-MS over 6 months .

How is pharmacological profiling conducted for this compound?

Advanced Research Question

  • In vitro : Cytochrome P450 inhibition assays (CYP3A4/2D6) to assess drug-drug interaction risks .
  • In vivo : Pharmacokinetics (IV/PO administration in rodents) to determine bioavailability and half-life .

Can computational modeling predict binding modes with therapeutic targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with FGFR or Aβ peptides. For example, the 2,5-dimethoxy group forms π-π stacking with FGFR’s ATP-binding pocket .

What safety protocols are essential during handling?

Basic Research Question

  • PPE : Nitrile gloves, goggles, and fume hood use .
  • Spill Management : Neutralize with citric acid; avoid aqueous release due to amine volatility .

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